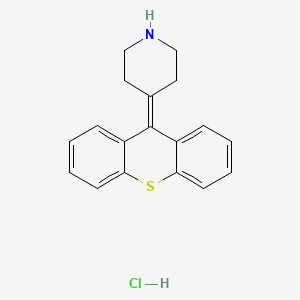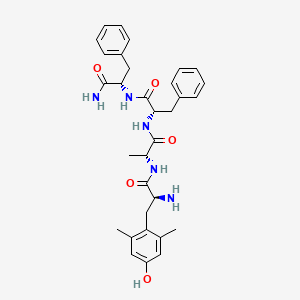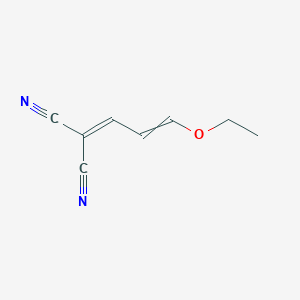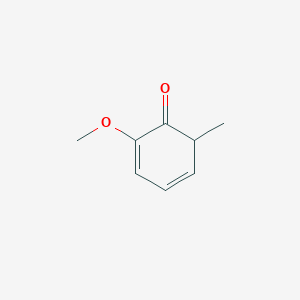![molecular formula C20H22N4 B14262050 2-Propyn-1-amine, 3,3'-[2,2'-bipyridine]-6,6'-diylbis[N,N-dimethyl- CAS No. 159644-79-8](/img/structure/B14262050.png)
2-Propyn-1-amine, 3,3'-[2,2'-bipyridine]-6,6'-diylbis[N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propyn-1-amine, 3,3’-[2,2’-bipyridine]-6,6’-diylbis[N,N-dimethyl-] is a complex organic compound with a unique structure that includes a bipyridine core and propynylamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-amine, 3,3’-[2,2’-bipyridine]-6,6’-diylbis[N,N-dimethyl-] typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of pyridine derivatives.
Attachment of Propynylamine Groups: The propynylamine groups are introduced through a nucleophilic substitution reaction, where the bipyridine core reacts with a propynylamine derivative under basic conditions.
Dimethylation: The final step involves the dimethylation of the amine groups to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propyn-1-amine, 3,3’-[2,2’-bipyridine]-6,6’-diylbis[N,N-dimethyl-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
2-Propyn-1-amine, 3,3’-[2,2’-bipyridine]-6,6’-diylbis[N,N-dimethyl-] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-Propyn-1-amine, 3,3’-[2,2’-bipyridine]-6,6’-diylbis[N,N-dimethyl-] involves its interaction with molecular targets such as enzymes and receptors. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. The propynylamine groups may interact with specific proteins, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propyn-1-amine, N,N-dimethyl-
- 2-Propyn-1-amine, N-2-propynyl-
- 2-Propyn-1-amine, N,N-diethyl-
Uniqueness
2-Propyn-1-amine, 3,3’-[2,2’-bipyridine]-6,6’-diylbis[N,N-dimethyl-] is unique due to its bipyridine core, which provides distinct coordination chemistry properties. This makes it particularly valuable in catalysis and materials science compared to other similar compounds.
Eigenschaften
CAS-Nummer |
159644-79-8 |
|---|---|
Molekularformel |
C20H22N4 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
3-[6-[6-[3-(dimethylamino)prop-1-ynyl]pyridin-2-yl]pyridin-2-yl]-N,N-dimethylprop-2-yn-1-amine |
InChI |
InChI=1S/C20H22N4/c1-23(2)15-7-11-17-9-5-13-19(21-17)20-14-6-10-18(22-20)12-8-16-24(3)4/h5-6,9-10,13-14H,15-16H2,1-4H3 |
InChI-Schlüssel |
HXFXDFFJRYUYCK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC#CC1=NC(=CC=C1)C2=CC=CC(=N2)C#CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)



